molecular formula C16H15BrO2 B022290 4-Bromo-2,2-diphenylbutyric acid CAS No. 37742-98-6

4-Bromo-2,2-diphenylbutyric acid

Cat. No. B022290
CAS RN: 37742-98-6
M. Wt: 319.19 g/mol
InChI Key: GFIYIIRFIODLLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogen-substituted carboxylic acids, similar to 4-bromo-2,2-diphenylbutyric acid, involves regioselective halogenation and carboxylation reactions. A practical route for the synthesis of related compounds involves the regioselective halogenation of pyrazole derivatives followed by a Strecker synthesis to introduce the amino group, demonstrating a method that could potentially be adapted for the synthesis of 4-bromo-2,2-diphenylbutyric acid (Heim-Riether, 2008).

Molecular Structure Analysis

Structural elucidation of halogenated carboxylic acids reveals significant insights into their molecular geometry, intermolecular interactions, and solid-state conformations. X-ray crystallography studies of similar compounds highlight the impact of halogen substitution on molecular packing, hydrogen bonding, and preferred conformations in the solid state, providing a basis for understanding the structural characteristics of 4-bromo-2,2-diphenylbutyric acid (Seidel et al., 2020).

Chemical Reactions and Properties

The presence of a bromo group in the molecule facilitates various nucleophilic substitution reactions, allowing for the introduction of different functional groups. Compounds like 4-bromo-2,2-diphenylbutyric acid participate in Suzuki coupling reactions, demonstrating their utility in forming carbon-carbon bonds and synthesizing complex organic molecules. These reactions are pivotal for expanding the chemical diversity and functional capabilities of the molecule (Nazeer et al., 2020).

Scientific Research Applications

  • Synthetic Chemistry : It's used as a starting material or intermediate in the synthesis of various compounds. For instance, reactions involving 2,2-dibromo and 2-bromo derivatives of cyclobutanone have been studied to yield products like methyl 4-methoxy-2,3-bis(diphenylmethylene)butyrate (Toda & Takehira, 1972). Additionally, regioselective synthesis of 4-(5-bromo/chloropyrazol-1-yl)-2-aminobutyric acids has been facilitated using this compound (Heim-Riether, 2008).

  • Organic Synthesis : It's utilized in the synthesis of key intermediates for various pharmaceuticals and chemicals. For example, it's used in the preparation of atorvastatin intermediates (Song Hong-rui, 2009).

  • Biochemistry and Pharmacology : The compound contributes to understanding biochemical pathways and pharmacological activities. For instance, it has been used in the study of estrogenic activities of certain compounds (Meerts et al., 2001).

  • Analytical Chemistry : Research has focused on understanding its reactions and properties to develop analytical methods and syntheses, such as the bromination of organic substrates (Goodman & Detty, 2004).

Safety And Hazards

4-Bromo-2,2-diphenylbutyric acid is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and seeking medical advice or attention if eye irritation persists or skin irritation occurs .

properties

IUPAC Name

4-bromo-2,2-diphenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c17-12-11-16(15(18)19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIYIIRFIODLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCBr)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191181
Record name 4-Bromo-2,2-diphenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,2-diphenylbutyric acid

CAS RN

37742-98-6
Record name α-(2-Bromoethyl)-α-phenylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37742-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,2-diphenylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037742986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2,2-diphenylbutyric acid
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Record name 4-bromo-2,2-diphenylbutyric acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-BROMO-2,2-DIPHENYLBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Wang, M Gao, QH Zheng - Bioorganic & Medicinal Chemistry Letters, 2013 - Elsevier
N-Desmethyl-loperamide and loperamide were synthesized from α,α-diphenyl-γ-butyrolactone and 4-(4-chlorophenyl)-4-hydroxypiperidine in five and four steps with 8% and 16% …
Number of citations: 15 www.sciencedirect.com
X Bao, D Liu, Y Jin, Y Yang - Molecules, 2012 - mdpi.com
A facile synthesis for novel loperamide analogs as potential μ opioid receptors is described. The synthetic procedure for compound 5, which contains two 4-phenyl piperidine scaffolds, …
Number of citations: 6 www.mdpi.com
Z Chen, E Davies, WS Miller, S Shan… - Bioorganic & medicinal …, 2004 - Elsevier
Small molecule mu agonists based on the 4-phenyl piperidine scaffold were designed and synthesized to further investigate the therapeutic potential of loperamide analogs. The …
Number of citations: 15 www.sciencedirect.com
O Herzberg, M Epple - European Journal of Inorganic …, 2001 - Wiley Online Library
The development of solid‐state polycondensation reactions, starting in 1857, is reviewed. In many cases, the elimination of metal halides from halogenated carboxylates leads to the …
RC Millonig, MB Goldlust, WE Maguire… - Journal of Medicinal …, 1973 - ACS Publications
The 1, 4-benzothiazines represent a series of structurally novel nonsteroidal antiinflammatory agents. Unlike the majority of marketed products, they donot possess any acidic function. …
Number of citations: 14 pubs.acs.org
N Bartalucci, F Marchetti, S Zacchini… - Dalton Transactions, 2019 - pubs.rsc.org
Triphenylacetic acid underwent unusual decarbonylation when allowed to react with a series of halides of group 4–6 metals in their highest oxidation state, in dichloromethane at …
Number of citations: 3 pubs.rsc.org
L Yue, J Du, F Ye, Z Chen, L Li, F Lian… - Organic & …, 2016 - pubs.rsc.org
Leukemia with a mixed lineage leukemia (MLL) rearrangement, which harbors a variety of MLL fusion proteins, has a poor prognosis despite the latest improved treatment options. …
Number of citations: 16 pubs.rsc.org
M Katselou, I Papoutsis, P Nikolaou, A Dona… - Forensic …, 2017 - Springer
Loperamide is a phenylpiperidine derivative and an opioid agonist that was launched by Janssen Pharmaceutica in 1973. It was initially classified in the United States as a Schedule II …
Number of citations: 4 link.springer.com
RA Stokbroekx, J Vandenberk… - Journal of medicinal …, 1973 - ACS Publications
The synthesis of a series of 2, 2-diphenyl-4-(4'-aryl-4'-hydroxypiperidino) butyramides and the preliminary evaluation of their antidiarrheal activities are described. Intermediates are (…
Number of citations: 82 pubs.acs.org

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